Product packaging for amphimedoside C(Cat. No.:)

amphimedoside C

Cat. No.: B1256768
M. Wt: 478.6 g/mol
InChI Key: MOBUBNOVPKQFNY-WSGIOKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphimedoside C is a natural product first isolated from a marine sponge of the Amphimedon genus . It belongs to a class of 3-alkylpyridine alkaloids and is notable for being one of the first naturally occurring glycosylated alkoxyamines discovered . This unique structure combines an alkaloid backbone with a β-D-glucose moiety, making it a compound of significant interest in natural product chemistry and medicinal research . The primary research value of this compound lies in its cytotoxic properties. Biological evaluations have demonstrated that this compound, along with its analogues, exhibits modest to potent cytotoxicity against a diverse panel of human cancer cell lines, with reported IC₅₀ values ranging from 3.0 μM to over 100 μM . This bioactivity profile positions it as a promising scaffold for investigating new anticancer agents. The synthesis of this compound has been achieved, with methodologies featuring a stereoselective oxyamine neoglycosylation, providing a route for further structure-activity relationship (SAR) studies . Researchers can utilize this compound as a lead molecule for the development of novel chemotherapeutic candidates or as a chemical probe to study cell death mechanisms. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N2O6 B1256768 amphimedoside C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H42N2O6

Molecular Weight

478.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(14-pyridin-3-yltetradec-11-ynyl)amino]oxane-3,4,5-triol

InChI

InChI=1S/C26H42N2O6/c1-33-28(26-25(32)24(31)23(30)22(20-29)34-26)18-13-11-9-7-5-3-2-4-6-8-10-12-15-21-16-14-17-27-19-21/h14,16-17,19,22-26,29-32H,2-7,9,11-13,15,18,20H2,1H3/t22-,23-,24+,25-,26-/m1/s1

InChI Key

MOBUBNOVPKQFNY-WSGIOKLISA-N

Isomeric SMILES

CON(CCCCCCCCCCC#CCCC1=CN=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CON(CCCCCCCCCCC#CCCC1=CN=CC=C1)C2C(C(C(C(O2)CO)O)O)O

Synonyms

amphimedoside C

Origin of Product

United States

Isolation, Origin, and Ecological Context

Identification of Natural Source Organisms

The primary natural source of amphimedoside C is the marine sponge genus Amphimedon. mdpi.com Sponges of this genus are known to produce a diverse array of secondary metabolites, including various alkaloids, ceramides, and terpenes. nih.gov Among these are the amphimedosides, a series of five 3-alkylpyridine glycosides, designated as amphimedosides A through E. mdpi.commdpi.com this compound is structurally notable as a positional isomer of amphimedoside B, sharing the same molecular formula. mdpi.com The production of these compounds highlights the significant chemical diversity found within the Amphimedon genus. nih.gov

Geographic Distribution of Producing Species

Species of the Amphimedon genus that produce amphimedosides have been identified in specific marine environments. Notably, the Amphimedon sp. from which this compound and its analogues were first isolated was collected from the waters surrounding Hachijo-jima Island in Japan. mdpi.commdpi.com Other species of this genus have been found in various locations, including the Caribbean, the Red Sea, and off the coasts of Indonesia and Australia. mdpi.comthieme-connect.commdpi.com For instance, Amphimedon species have been collected near Fukuoka, Japan, and from the Mitsio Islands, Madagascar. mdpi.com The geographic range of a sponge species can influence the diversity of associated organisms and potentially the chemical profile of the sponge itself. peerj.com The table below summarizes the collection locations of various Amphimedon species mentioned in the literature.

Species/CompoundCollection Location
Amphimedon sp. (source of amphimedosides A-E)Hachijo-jima Island, Japan
Amphimedon sp.Nakijin, Okinawa, Japan
Amphimedon sp.Southern Japan
Amphimedon sp.Fukuoka, Japan
Amphimedon sp.Mitsio Islands, Madagascar
Amphimedon sp.Sharm El Shaikh, Egypt
Amphimedon compressaCaribbean

Methodological Approaches for Natural Product Isolation

The isolation of pure chemical compounds from complex natural sources like marine sponges is a significant challenge that requires sophisticated extraction and separation techniques. frontiersin.org

Extraction Techniques

The initial step in isolating this compound from its marine sponge host involves extraction. This process aims to separate the desired compounds from the solid biological matrix. Common methods for extracting natural products from plant and marine invertebrate tissues include maceration, Soxhlet extraction, and percolation. who.intdergipark.org.trbotanyjournals.com

For marine sponges, a typical extraction procedure begins with the air-drying or freeze-drying of the collected sponge material. mdpi.comslideshare.net This is followed by extraction with a series of solvents of increasing polarity. For instance, a common sequence involves starting with a non-polar solvent like petroleum ether, followed by solvents of intermediate polarity such as ethyl acetate (B1210297) or methanol, and finally a polar solvent like water. who.intinnspub.net This sequential extraction helps to fractionate the complex mixture of compounds based on their solubility. The choice of solvent is critical and depends on the polarity and solubility of the target compound. hilarispublisher.com The crude extracts obtained from this process are then concentrated, often using a rotary evaporator, to yield a residue that is then subjected to further purification. innspub.net

Chromatographic Separation Strategies

Due to the complexity of the crude extracts obtained from the sponge, chromatographic techniques are essential for the separation and purification of individual compounds like this compound. hilarispublisher.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Various chromatographic methods are employed in the purification of natural products. hilarispublisher.com Column chromatography is a fundamental technique used for the initial separation of the crude extract into fractions of decreasing complexity. nih.gov This is often followed by high-performance liquid chromatography (HPLC), which offers higher resolution and is used for the final purification of the target compound. sigmaaldrich.com Other techniques that may be used include thin-layer chromatography (TLC) for preliminary analysis and monitoring the progress of separation. hilarispublisher.com

The primary principle behind chromatographic separation is the differential affinity of the various compounds in the mixture for the stationary and mobile phases. nih.gov However, the resolution of complex mixtures, such as those derived from marine sponges, presents several challenges. waters.com

One of the main challenges is the presence of a vast number of compounds with similar physicochemical properties, which can make their separation difficult. filtrationjournal.comsunnypharmtech.com This is particularly true for isomers like amphimedoside B and C, which have the same molecular formula and may have very similar polarities. mdpi.com Achieving baseline separation of such closely related compounds often requires careful optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution profile. sigmaaldrich.com

Another challenge is the potential for the target compound to be present in very low concentrations within the complex matrix. frontiersin.org This necessitates the use of highly sensitive detection methods and may require multiple rounds of chromatography to achieve the desired purity. waters.com Furthermore, the presence of interfering substances from the biological matrix can complicate the separation process and affect the performance of the chromatographic system. sigmaaldrich.com Overcoming these challenges often involves a combination of different chromatographic techniques and a systematic approach to method development. waters.com

Association with Symbiotic Microorganisms

The production of a vast array of secondary metabolites in marine sponges, including those from the genus Amphimedon, is frequently attributed to the complex communities of symbiotic microorganisms they host. mdpi.comasm.orgnih.gov These microbial symbionts, which can include bacteria, archaea, fungi, and microalgae, can constitute a significant portion of the sponge's biomass, in some cases up to 40%. asm.org There is a strong body of evidence to suggest that many of the bioactive compounds isolated from sponges are, in fact, produced by these associated microbes. mdpi.comasm.orgnih.gov

While direct experimental proof for the microbial synthesis of this compound has not been definitively established, the broader context of natural product biosynthesis in Amphimedon sponges strongly suggests a microbial origin. The genus Amphimedon is known to be a rich source of diverse chemical classes, including alkaloids, and it is widely believed that the production of many of these, such as the well-known manzamine alkaloids, results from a symbiotic relationship between the sponge and its resident microorganisms. mdpi.com The variation in the profile of these alkaloids based on the geographical location from which the sponge is collected further supports the hypothesis of microbial involvement, as different environments would harbor distinct microbial communities. mdpi.com

Research into the microbiomes of Amphimedon sponges has revealed a diverse range of bacteria, including members of the phylum Proteobacteria, which have been isolated and shown to produce various bioactive secondary metabolites. biomedres.usekb.eg Studies on other 3-alkylpyridine alkaloids from sponges of the order Haplosclerida, to which Amphimedon belongs, also point towards a microbial biosynthetic origin. researchgate.netresearchgate.net For instance, some antimicrobial compounds from Amphimedon viridis have shown selective toxicity, inhibiting the growth of seawater bacteria while being ineffective against the sponge's own associated bacteria, suggesting a co-evolved relationship where the sponge benefits from the chemical defense provided by its symbionts. scispace.com

The glycosylation of natural products, such as the addition of a sugar moiety to the 3-alkylpyridine core of this compound, is a common biosynthetic modification performed by microorganisms. nih.gov This enzymatic capability is widespread in bacteria and is known to alter the biological activity and physicochemical properties of the parent molecule. The presence of the β-D-glucopyranosyl group in this compound is therefore consistent with biosynthesis by a symbiotic microbe. mdpi.com

Elucidation and Confirmation of Molecular Architecture

Advanced Spectroscopic Techniques for Structural Determination

Mass Spectrometry (MS) Techniques

LC-MS/MS for Structural Insights

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing complex biological mixtures and obtaining structural information on individual components. wikipedia.org In the context of the Amphimedon sponge metabolome, liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (LC-HRESI-MS) has been utilized for metabolic profiling and the dereplication of known compounds, including amphimedoside C. nih.gov

While specific LC-MS/MS fragmentation data for this compound is not extensively detailed in the primary literature, the utility of tandem mass spectrometry for this class of compounds is well-established. For instance, the location of the double bond in the related compound, amphimedoside E, was definitively assigned using tandem Fast Atom Bombardment Mass Spectrometry (FABMS) data. acs.org This approach involves the fragmentation of a selected precursor ion to generate product ions, which provide clues about the molecule's substructures. wikipedia.org For glycosides like this compound, MS/MS spectra can reveal the mass of the aglycone and the sugar moiety through the cleavage of the glycosidic bond, and further fragmentation can provide details about the alkyl chain and pyridine (B92270) core. mdpi.com

Modern LC-MS/MS methods, often employing techniques like collision-induced dissociation (CID), are invaluable for identifying new and known analogues in complex extracts, as demonstrated in studies of other glycosylated marine natural products. mdpi.comnih.govresearchgate.net

Other Spectroscopic Methods

The foundational work on the structure of this compound and its congeners (amphimedosides A-E) was heavily reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and FABMS. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments was employed to piece together the molecule's carbon-hydrogen framework. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard for this purpose. The synthesis of amphimedosides A-C has provided additional NMR spectral data for these compounds. acs.org A particularly insightful experiment was the ¹H-¹⁵N HMBC, which was used to unambiguously confirm the site of glycosylation on the pyridine ring nitrogen for amphimedoside A, a structural feature shared across the class. acs.org

Fast Atom Bombardment Mass Spectrometry (FABMS): This soft ionization technique was crucial for determining the molecular weights of the amphimedosides, establishing their elemental formulas. acs.org

The table below summarizes the key spectroscopic methods applied to the amphimedoside family for structural elucidation.

Table 1: Spectroscopic Methods for Amphimedoside Structure Elucidation
Spectroscopic Technique Information Gained Reference
FABMS Molecular Weight, Elemental Formula acs.org
Tandem FABMS Location of double bond (in Amphimedoside E) acs.org
1D & 2D NMR C-H framework, atom connectivity acs.orgacs.org
¹H-¹⁵N HMBC Confirmation of glycosylation site acs.org

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on atomic positions, bond lengths, and bond angles. wikipedia.organton-paar.com It works by analyzing the diffraction pattern produced when X-rays pass through a single, high-quality crystal of the substance. anton-paar.com

To date, a single-crystal X-ray diffraction structure for this compound or any of its direct analogues has not been reported in the scientific literature. The primary obstacle is often the difficulty in growing crystals of sufficient quality, a common challenge for complex and flexible natural products. anton-paar.com

The absence of a crystal structure means that the assignment relies on spectroscopic and chemical methods. While powerful, these methods can sometimes lead to incorrect assignments, especially for complex, highly oxidized, or symmetric molecules. nih.gov The case of the lomaiviticins, whose structures were revised after nearly two decades thanks to micro-electron diffraction (microED), underscores the potential limitations of relying solely on NMR data and the definitive power of crystallographic methods. nih.gov Obtaining a crystal structure for an amphimedoside would provide the ultimate confirmation of its proposed architecture and stereochemistry.

Stereochemical Assignment and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity and function. libretexts.org For this compound, this involves defining the configuration of the chiral centers, particularly within the sugar moiety.

The absolute configuration of the carbohydrate unit was determined through chemical means. Acid hydrolysis of the parent molecule cleaved the glycosidic bond, liberating the sugar. Subsequent chiral Gas Chromatography (GC) analysis of the derivatized sugar identified it as D-glucose. acs.org The β-anomeric configuration of the glycosidic linkage was established through analysis of NMR coupling constants. Together, these data confirmed the sugar as β-D-glucose.

The synthesis of amphimedosides A-C further solidified the structural and stereochemical assignments, requiring a stereoselective approach to the formation of the key glycosidic bond. acs.org

Challenges and Strategies in Complex Glycoside Structure Elucidation

The structure elucidation of complex glycosides like this compound is fraught with challenges that necessitate a multi-pronged strategic approach.

A primary difficulty lies in the inherent complexity and isomerism of carbohydrates. liverpool.ac.uk Glycosides often exist as part of a complex mixture of closely related analogues, making purification difficult. mdpi.com The presence of numerous, chemically similar monosaccharide building blocks, along with variations in the position (regioisomerism) and orientation (stereoisomerism) of the glycosidic linkages, can make definitive characterization a formidable task. liverpool.ac.uk

Table 2: Challenges and Strategies in Complex Glycoside Elucidation | Challenge | Strategy | Reference | | :--- | :--- | :--- | | Purification | Co-elution of similar isomers | Advanced chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC). | mdpi.com | | Isomerism | Differentiating regio- and stereoisomers | Combination of detailed 2D NMR analysis, specific chemical degradation (e.g., hydrolysis), and chiral chromatography. | acs.orgliverpool.ac.uk | | Structural Ambiguity | Potential for misassignment with spectroscopic data alone | Definitive methods like single-crystal X-ray diffraction or micro-electron diffraction (microED). | nih.gov | | Sugar Sequencing | Determining the sequence in oligosaccharides | Tandem mass spectrometry (MS/MS) to induce fragmentation at glycosidic bonds, revealing the mass of each sugar unit in sequence. | mdpi.comliverpool.ac.uk | | Low Abundance | Insufficient material for full analysis (e.g., NMR) | Use of highly sensitive techniques like high-field NMR with cryogenic probes and advanced mass spectrometry. nih.gov |

Strategies to overcome these hurdles involve the synergistic use of various analytical techniques. High-resolution mass spectrometry is essential for determining molecular formulas, while tandem MS experiments are used to probe connectivity and sequence the sugar chains. mdpi.com A full suite of 2D NMR experiments remains the workhorse for establishing the carbon-hydrogen framework and the linkages between the aglycone and the glycan. nih.gov Ultimately, as highlighted previously, obtaining a crystal structure via X-ray crystallography provides the most definitive structural proof, circumventing the potential pitfalls of purely spectroscopic methods. nih.gov

Biosynthetic Investigations and Proposed Pathways

Precursor Incorporation Studies

Direct precursor feeding studies utilizing isotopically labeled compounds specifically for amphimedoside C biosynthesis are not extensively documented in the current scientific literature. However, based on the structure of the aglycone and established pathways for similar molecules in marine sponges, the primary precursors can be inferred.

The long alkyl chain appended to the pyridine (B92270) ring strongly suggests a biosynthetic origin from fatty acid metabolism. In the related sponge Amphimedon terpenensis, the biosynthesis of long-chain fatty acids is proposed to start from a C16:0 precursor, followed by processes of chain elongation and desaturation. mdpi.com It is plausible that the alkyl portion of this compound arises from a similar pathway, utilizing acetyl-CoA and malonyl-CoA as extender units.

The pyridine ring itself is a common motif in alkaloids isolated from sponges of the order Haplosclerida. doi.orgmdpi.com Its formation likely involves the condensation of simple building blocks derived from primary metabolism, although the specific intermediates for 3-alkylpyridines are still under investigation. For other pyridine-containing alkaloids, such as nicotine (B1678760) in plants, precursors like aspartic acid and dihydroxyacetone phosphate (B84403) are involved, but the pathway in marine sponges may differ.

Proposed Biosynthetic Intermediates and Enzymes

The construction of this compound necessitates a series of enzymatic transformations. While the specific enzymes have not been isolated and characterized, their probable classes can be proposed based on the required chemical reactions.

Alkaloid Core Biosynthesis: The formation of the 3-alkylpyridine aglycone likely involves a suite of enzymes analogous to those in fatty acid and polyketide synthesis. This would include fatty acid synthases (FAS) or polyketide synthases (PKS) to assemble the long carbon chain. The formation of the pyridine ring and the unique alkoxyamine functionality would require specialized enzymes. Oxidoreductases , such as cytochrome P450 monooxygenases , are frequently involved in the late-stage functionalization of natural products and could be responsible for hydroxylation and subsequent oxidation steps leading to the N-O bond. pnas.org

Glycosylation: The attachment of the glucose unit is almost certainly catalyzed by a UDP-glycosyltransferase (UGT) . mdpi.comresearchgate.net These enzymes are responsible for transferring a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. rsc.org The glycosyltransferase involved in this compound biosynthesis must possess a specific substrate-binding pocket capable of recognizing the complex alkoxyamine aglycone. Glycosyltransferases from marine microbes have been shown to catalyze not only O-glycosylation but also N- and S-glycosylation, demonstrating their versatility. koreascience.kr

Biosynthetic StepProposed Enzyme ClassFunction
Alkyl Chain AssemblyFatty Acid Synthase (FAS) / Polyketide Synthase (PKS)Elongation of the carbon chain using acetyl-CoA and malonyl-CoA.
Pyridine Ring FormationAminotransferases, Cyclases, DehydrogenasesAssembly and aromatization of the heterocyclic core.
Alkoxyamine FormationCytochrome P450 Monooxygenases, HydroxylasesCatalysis of N-hydroxylation or related oxidative transformations.
Glycosidic Bond FormationUDP-Glycosyltransferase (UGT)Attachment of the glucose moiety to the aglycone's alkoxyamine.

Mechanistic Hypotheses for Glycosylation and Alkaloid Core Formation

Alkaloid Core Formation: A plausible hypothesis for the aglycone's formation begins with the synthesis of a long-chain polyketide or fatty acid. This chain could then undergo cyclization with a nitrogen-containing precursor, possibly derived from an amino acid, to form the 3-substituted pyridine ring. The formation of the acetylenic bond within the alkyl chain is likely catalyzed by a specialized desaturase or acetylenase , enzymes known to be involved in the biosynthesis of other alkyne-containing natural products. rsc.org The most enigmatic step is the formation of the alkoxyamine (R-O-NH-R') functionality. This could occur through the N-hydroxylation of a precursor amine by a P450 enzyme, followed by O-alkylation, or via a radical-mediated process, although enzymatic control makes a radical pathway less likely.

Glycosylation Mechanism: The final step is the attachment of the sugar. In enzymatic glycosylation, a glycosyltransferase activates the anomeric carbon of an activated sugar donor, typically a nucleotide sugar like UDP-glucose. mdpi.comresearchgate.net The enzyme then facilitates a nucleophilic attack from the acceptor molecule. In the case of this compound, the nucleophile is the oxygen atom of the aglycone's hydroxylamine (B1172632) moiety. The enzyme's active site would orient both the UDP-glucose and the aglycone to ensure the regio- and stereospecific formation of the β-N-O-glycosidic linkage observed in the final product. mdpi.com The novelty of this linkage suggests a highly specialized glycosyltransferase. Synthetic studies have successfully mimicked this step using a method called "oxyamine neoglycosylation," which confirms the chemical feasibility of forming such a bond. acs.org

Comparative Biosynthesis with Related Marine Natural Products

The biosynthesis of this compound can be contextualized by comparing it with other alkaloids produced by Amphimedon and related sponges. The genus Amphimedon is a rich source of various alkaloids, including 3-alkylpyridine monomers, polymeric 3-alkylpyridinium salts (like amphitoxin), and the structurally complex manzamine alkaloids. doi.orgnih.gov

3-Alkylpyridine (3-APA) Alkaloids: this compound belongs to the broad class of 3-APAs, which are considered chemical markers for sponges of the order Haplosclerida. doi.orgmdpi.com Many of these compounds, such as the cyclostellettamines and haliclamines, share the 3-alkylpyridine core. mdpi.com Their biosynthesis is thought to follow a common initial pathway involving the condensation of fatty-acid-derived chains with pyridine precursors. The diversity within this class arises from variations in chain length, saturation, and subsequent cyclization or polymerization reactions. doi.org this compound represents a variation where the monomeric aglycone is modified by glycosylation.

Manzamine Alkaloids: In contrast, the manzamine alkaloids, also found in Amphimedon species, possess a much more complex, polycyclic β-carboline structure. mdpi.com Their proposed biosynthesis involves a key intramolecular Diels-Alder reaction from a bis-dihydropyridine intermediate, which itself is derived from simpler precursors. mdpi.com Keramaphidin B, another alkaloid from Amphimedon, is considered a plausible biogenetic precursor to the manzamines. mdpi.com The co-occurrence of these distinct alkaloid classes highlights the diverse and sophisticated enzymatic machinery present within the sponge or its symbiotic microorganisms.

Compound ClassExampleSponge GenusKey Structural FeatureProposed Biosynthetic Hallmark
3-Alkylpyridine GlycosidesThis compoundAmphimedonMonomeric 3-alkylpyridine with N-O-glycosidic bondFatty acid pathway + specialized glycosylation
Cyclic 3-Alkylpyridinium AlkaloidsCyclostellettamineHaliclonaMacrocyclic bis-3-alkylpyridiniumDimerization and cyclization of 3-APA monomers
Manzamine AlkaloidsManzamine AAmphimedon, HaliclonaComplex polycyclic β-carboline systemIntramolecular Diels-Alder reaction

Synthetic Chemistry: Approaches and Methodological Advancements

Total Synthesis Strategies for Amphimedosides A-C

The unique structural features of the amphimedosides, particularly the presence of a glycosidic bond to an alkoxyamine, have presented interesting challenges and opportunities for synthetic chemists. A unified strategy for the total synthesis of amphimedosides A, B, and C has been successfully developed, centering on a key chemoselective glycosylation step. acs.orgnih.govfigshare.com

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of amphimedoside C hinges on a few key strategic disconnections. scripps.edudeanfrancispress.comicj-e.orgslideshare.net The primary disconnection is the glycosidic bond, which simplifies the molecule into the aglycone portion and a suitable glycosyl donor. This approach recognizes the potential for a late-stage glycosylation to install the sugar moiety. acs.org The aglycone itself, a substituted pyridine (B92270), can be further disconnected to reveal simpler, commercially available starting materials. This strategy allows for a convergent and flexible synthesis, where the alkaloid core and the carbohydrate can be prepared separately and then coupled. nih.gov

Stereoselective Oxyamine Neoglycosylation

A pivotal methodological advance in the synthesis of amphimedosides A-C is the use of stereoselective oxyamine neoglycosylation. acs.orgnih.govfigshare.comacs.orgmolaid.com This reaction involves the chemoselective coupling of an alkoxyamine with a reducing sugar to form the characteristic O-N glycosidic bond. acs.orggoogleapis.com This method is particularly advantageous as it allows for the direct use of unprotected or minimally protected sugars, streamlining the synthetic sequence. The stereoselectivity of this glycosylation is crucial for obtaining the natural configuration of the final product. acs.orgnih.govfigshare.com In the synthesis of this compound, this neoglycosylation reaction proceeded with excellent stereoselectivity, although the yields were reported as low. acs.org

Introduction of Glycosidic Moieties

The introduction of the glycosidic moiety is the final key step in the total synthesis. researchgate.netnih.govresearchgate.net In the case of this compound, a β-D-glucopyranose unit is attached to the alkoxyamine of the aglycone. mdpi.comacs.org The oxyamine neoglycosylation approach directly installs the sugar unit in its closed-ring form. acs.org This is a significant departure from more traditional glycosylation methods that might require multiple protection and deprotection steps. The use of reducing sugars in this context is a powerful tool for the efficient construction of such neoglycosides. acs.org

Partial Synthesis and Semi-Synthetic Modifications

Partial synthesis, or semisynthesis, utilizes a naturally occurring compound as a starting material for chemical modifications. wikipedia.org While the focus of the reported literature has been on the total synthesis of amphimedosides, the development of these synthetic routes opens up possibilities for partial synthesis and the creation of semi-synthetic analogues. For instance, the synthesized aglycones could be coupled with different sugar moieties to explore structure-activity relationships. acs.org This approach, known as glycorandomization, could lead to the discovery of new derivatives with potentially improved biological activities. acs.org

Synthetic Routes to Amphimedoside Analogs and Derivatives

The total synthesis of this compound and its natural congeners, amphimedoside A and B, was a significant achievement that also paved the way for the creation of various analogs and derivatives. acs.orgnih.gov These synthetic endeavors are crucial for exploring the structure-activity relationships of this class of compounds.

A primary strategy for generating analogs involves modifying either the carbohydrate moiety or the aglycone portion of the molecule. Research has demonstrated the synthesis of analogs by creating different neoglycosides. For instance, a key synthetic route features a stereoselective oxyamine neoglycosylation, which allows for the coupling of different sugar precursors with the aglycone backbone. acs.orgnih.gov This modularity enables the synthesis of a library of derivatives with varied sugar components.

Another powerful method applied to the synthesis of an amphimedoside A analogue involves a palladium-catalyzed Tsuji-Trost amination followed by dihydroxylation. mdpi.comresearchgate.net This one-pot reaction sequence allows for the efficient construction of the β-N-glycopyranoside structure from a glycal and an amine, demonstrating a versatile approach to modifying the core structure. mdpi.comresearchgate.netresearchgate.net The application of this methodology has been used to modify clinical drugs and construct analogs of natural products, highlighting its broad utility. mdpi.comresearchgate.net

The table below summarizes key synthetic approaches used to generate amphimedoside analogs.

Analog Type Key Synthetic Strategy Purpose of Derivatization Relevant Research
Varied Glycosides Stereoselective oxyamine neoglycosylationTo study the influence of the sugar moiety on biological activity.Langenhan et al. acs.orgnih.gov
Aglycone Modification Modular synthesis of the lipid backboneTo investigate the role of the aliphatic chain length and saturation.Langenhan et al. acs.org
Linkage Analogs Palladium-catalyzed Tsuji-Trost amination and dihydroxylationTo create structurally related compounds with potentially improved properties.Unnamed research mdpi.comresearchgate.net

These synthetic routes provide essential tools for medicinal chemists to create a diverse range of amphimedoside derivatives, enabling detailed investigation into their biological potential.

Methodological Developments Inspired by Amphimedoside Synthesis

The pursuit of the total synthesis of this compound and its family members has catalyzed the advancement of specific chemical methodologies, particularly in the realm of glycosylation. acs.org The challenge of constructing the rare and sensitive N-O glycosidic bond has been a primary driver of innovation.

The most notable development is the stereoselective oxyamine neoglycosylation . acs.orgnih.gov This method addresses the difficult task of forming the glycosidic linkage between a sugar and an alkoxyamine. It provides a reliable and stereocontrolled route to the core structure of amphimedosides, a significant step forward in the synthesis of glycosylated alkoxyamines. acs.orgnih.gov This chemoselective reaction has proven effective for the synthesis of not only amphimedosides A, B, and C but also their derivatives. acs.org

Furthermore, the synthesis of an amphimedoside A analogue has showcased the power of modern transition-metal catalysis. mdpi.com The use of a one-pot, palladium-catalyzed Tsuji-Trost amination followed by a dihydroxylation sequence represents a highly efficient method for creating β-N-glycopyranosides. researchgate.netresearchgate.net This process avoids the need for isolating sensitive intermediates and demonstrates the power of tandem reactions in streamlining the synthesis of complex carbohydrate structures. mdpi.com

These methodological advancements, born from the challenges posed by the amphimedoside structure, have broader implications for organic synthesis. They provide robust solutions for constructing complex glycoconjugates, which are an important class of biomolecules with diverse biological functions. universiteitleiden.nl

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of intricate natural products like this compound serves as a benchmark for the capabilities of modern organic chemistry and illuminates the persistent challenges in the field. consensus.app

Key Challenges:

Structural Complexity and Stereocontrol: this compound possesses multiple stereogenic centers within its carbohydrate ring and a defined geometry in its aliphatic chain. One of the foremost challenges is the precise control of this stereochemistry throughout a multi-step synthesis. consensus.app Creating each stereocenter correctly is paramount, as even a single error can lead to an inactive or structurally different molecule.

Unique Functional Groups: The glycosylated alkoxyamine (N-O glycosidic bond) is the defining feature of the amphimedosides and is exceedingly rare in nature. acs.orgnih.gov Developing methods to form this sensitive linkage without side reactions and with high stereoselectivity is a major synthetic hurdle. Conventional glycosylation methods are often not applicable, necessitating the development of novel chemistry. researchgate.net

Innovations Driven by Synthesis:

To overcome these obstacles, chemists have employed and developed a range of innovative strategies.

Development of Novel Methodologies: As discussed previously, the need to form the N-O glycosidic bond led directly to the development of the stereoselective oxyamine neoglycosylation method. acs.orgnih.gov This is a prime example of a synthetic target driving methodological innovation.

Advanced Catalysis: The application of palladium-catalyzed reactions, such as the Tsuji-Trost amination, for the synthesis of amphimedoside analogs demonstrates the power of transition metals in forging complex bonds with high selectivity and efficiency under mild conditions. mdpi.comresearchgate.net Such catalytic one-pot sequences are at the forefront of modern synthesis, aligning with the principles of green chemistry by reducing steps and purification needs. mdpi.com

The synthesis of this compound and its derivatives thus serves as a compelling case study in the field of natural product synthesis, showcasing how specific molecular challenges can fuel broad and lasting innovations in chemical science. consensus.appunistra.fr

Biological Activities and Molecular Mechanisms of Action

In Vitro Cytotoxicity and Antiproliferative Effects

Evaluation Across Various Preclinical Cell Lines

Amphimedoside C has been evaluated for its cytotoxic and antiproliferative effects against a range of preclinical cancer cell lines. windows.netd-nb.inforesearchgate.net Studies have consistently shown its ability to inhibit the growth of various cancer cells, highlighting its potential as a broad-spectrum anticancer agent. windows.netd-nb.info The cytotoxic activity of compounds is often evaluated using assays that measure cell viability, such as the MTT assay. researchgate.net

Interactive Table: Cytotoxicity of this compound in Preclinical Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast CancerData not available
B16F10 MelanomaData not available
U937 Histiocytic LymphomaData not available
Molm-13 Acute Myeloid LeukemiaData not available
K562 Chronic Myelogenous LeukemiaData not available

Cellular Response Profiles and Selectivity

The cellular response to this compound is characterized by a reduction in cell viability and proliferation. The selectivity of a cytotoxic compound refers to its ability to preferentially target cancer cells over normal, healthy cells. While research indicates that some compounds can show moderate selectivity towards cancer cell lines, specific data on the selectivity profile of this compound was not detailed in the provided search results. mdpi.com

Modulatory Effects on Cell Death Pathways

This compound exerts its anticancer effects in part by modulating pathways that lead to programmed cell death, or apoptosis.

Induction of Apoptosis: Caspase Activation and Bcl-2 Family Regulation

Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Bcl-2 family of proteins are key regulators of this process. mdpi.commdpi.com This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. mdpi.commdpi.com The balance between these opposing factions dictates the cell's susceptibility to apoptotic stimuli. mdpi.com

The intrinsic pathway of apoptosis is largely governed by the Bcl-2 family and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. mdpi.comsemanticscholar.org Caspases, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3, are central to the execution of apoptosis. mdpi.comsemanticscholar.org The activation of caspase-9 is a key step following cytochrome c release, leading to the subsequent activation of caspase-3 and the dismantling of the cell. mdpi.comfrontiersin.org Overexpression of Bcl-2 has been shown to inhibit apoptosis by preventing the release of cytochrome c and the activation of caspases. frontiersin.orgnih.gov

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer is often characterized by the deregulation of this process, leading to uncontrolled proliferation. Key players in the regulation of the cell cycle include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

The proto-oncogene c-Myc is a critical regulator of cell proliferation and is frequently deregulated in cancer. nih.govnih.gov c-Myc influences the cell cycle by modulating the expression and activity of various cell cycle proteins. researchgate.netmdpi.com For instance, c-Myc can promote the transition from the G1 to the S phase of the cell cycle by upregulating the expression of cyclins, such as Cyclin D, and downregulating CDK inhibitors like p21. researchgate.netmdpi.compsu.edu The loss of c-Myc can lead to a significant reduction in the activity of Cyclin D1-Cdk4/6 complexes, resulting in a delay in cell cycle progression. nih.gov The CDK inhibitor p21 plays a crucial role in halting the cell cycle in response to various stimuli, and its expression is often repressed by c-Myc. mdpi.com

Interactions with Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses. lumenlearning.comlibretexts.org These pathways, often involving a series of protein phosphorylations catalyzed by kinases, are fundamental to processes like cell growth, proliferation, and survival. lumenlearning.comnih.gov

A signaling pathway is initiated by a primary messenger binding to a receptor, which then triggers a cascade of events involving second messengers and effector proteins. wikipedia.org These cascades amplify the initial signal, leading to a specific cellular response. wikipedia.org While it is known that various compounds can regulate intracellular signaling pathways, the specific interactions of this compound with these cascades have not been fully elucidated in the provided information. windows.net

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

Current scientific literature does not provide specific information regarding the modulation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

There is no specific data available in the current body of scientific research that details the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound.

Antiviral Activities and Target Engagement

This compound has been investigated for its potential as an antiviral agent, with a particular focus on Hepatitis C Virus (HCV) and SARS-CoV-2.

Inhibition of Hepatitis C Virus (HCV) Targets

Extracts from the marine sponge Amphimedon sp., the natural source of this compound, have demonstrated inhibitory effects against key HCV enzymes. An ethyl acetate-soluble extract was found to suppress both the helicase and protease activities of the HCV non-structural protein 3 (NS3). plos.org

In a bioassay-guided isolation study of 14 compounds from Amphimedon sp., which included this compound, computational docking was used to predict interactions with HCV targets. nih.govresearchgate.net The docking study analyzed the binding affinity of these compounds against HCV protease. researchgate.net While this compound was included in this computational screening, other compounds like nakinadine B and 3,4-dihydro-6-hydroxymanzamine A were identified as the most potent agents against HCV targets in that particular study. nih.govresearchgate.net

Interaction with SARS-CoV-2 Viral Enzymes (e.g., RdRp, 3CL Main Protease)

Computational studies have identified this compound as a promising candidate for inhibiting SARS-CoV-2. researchgate.net These in-silico analyses suggest that this compound may function as a dual inhibitor, targeting both the RNA-dependent RNA polymerase (RdRp) and the 3CL main protease (3CLpro), which are crucial for viral replication. nih.gov

Molecular dynamics simulations revealed that this compound interacts with both enzymes with low binding energies. nih.gov The binding energy with the 3CL main protease was calculated to be -127.3 kJ/mol, a value significantly lower than that of its companion compound, nakinadine B (-69.8 kJ/mol). nih.gov For the RdRp enzyme, this compound showed a low binding energy of -47.9 kJ/mol, comparable to the reference drug remdesivir. nih.gov

Computational Approaches to Molecular Targeting (e.g., Molecular Docking, Molecular Dynamics Simulations)

The exploration of this compound's antiviral potential has been heavily reliant on computational methods. Molecular docking was the primary tool used to predict the binding modes and affinities of this compound against viral protein targets of both HCV and SARS-CoV-2. researchgate.netnih.gov

For SARS-CoV-2, these initial docking studies were further substantiated by molecular dynamics simulations. nih.gov This technique was used to analyze the stability of the ligand-protein complex and to calculate the binding free energies, providing a more detailed energetic analysis. nih.gov These computational results demonstrated a high binding affinity of this compound for both the SARS-CoV-2 RdRp and 3CL main protease, identifying it as a promising compound for further investigation. nih.gov

Antimicrobial Properties and Spectrum of Activity

While a variety of metabolites isolated from the Amphimedon genus are known to possess significant antimicrobial and antifungal properties, specific data on the antimicrobial spectrum of activity for this compound is not detailed in the reviewed scientific literature. nih.gov Research has documented the cytotoxic properties of this compound against P388 murine leukemia cells, with a reported IC₅₀ value of 10.4 µM. mdpi.com However, its direct antibacterial or antifungal efficacy and the range of susceptible microbes have not been explicitly defined.

Data Tables

Table 1: Computational Docking and Binding Energy of this compound against Viral Targets

Viral TargetComputational MethodReported Binding Score/EnergySource(s)
HCV Protease Molecular Docking-5.84524 (S-score) researchgate.net
SARS-CoV-2 3CL Main Protease Molecular Dynamics-127.3 kJ/mol nih.gov
SARS-CoV-2 RdRp Molecular Dynamics-47.9 kJ/mol nih.gov

Anti-inflammatory Potential and Mechanisms

The marine-derived glycoside, this compound, has demonstrated notable anti-inflammatory properties. Research into its mechanisms of action has revealed its ability to modulate key enzymatic pathways involved in the inflammatory response.

Initial studies have shown that this compound, isolated from the marine sponge Amphimedon sp., exhibits anti-inflammatory activity by targeting pro-inflammatory enzymes. Specifically, it has been found to decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The overexpression of iNOS and COX-2 is a hallmark of inflammatory processes. iNOS produces large quantities of nitric oxide, a pro-inflammatory mediator, while COX-2 is responsible for the synthesis of prostaglandins, which also contribute to inflammation and pain. The downregulation of these enzymes by this compound suggests a significant mechanism for its anti-inflammatory effects.

The regulation of iNOS and COX-2 is often controlled by the transcription factor nuclear factor-kappa B (NF-κB). nih.gov While direct studies on the effect of this compound on the NF-κB pathway are not extensively documented, the inhibition of iNOS and COX-2 expression strongly implies a potential modulatory role on this critical signaling pathway. nih.gov NF-κB is a central mediator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2. nih.gov Therefore, it is plausible that this compound exerts its anti-inflammatory action by interfering with the activation of the NF-κB signaling cascade.

Detailed Research Findings on the Anti-inflammatory Mechanisms of this compound

Target EnzymeEffect of this compoundImplied Mechanism of Action
Inducible Nitric Oxide Synthase (iNOS)Decrease in protein levelsReduction of nitric oxide production
Cyclooxygenase-2 (COX-2)Decrease in protein levelsReduction of prostaglandin (B15479496) synthesis

Structure Activity Relationship Sar Studies of Amphimedoside C and Analogs

Influence of Glycosylation on Biological Potency and Selectivity

Amphimedoside C is a glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone. The nature of this glycosylation is a key determinant of its biological profile. The amphimedosides are notable as the first discovered naturally occurring glycosylated alkoxyamines. acs.org

Initial studies on amphimedosides A, B, and C revealed that they exhibit modest cytotoxicity against a range of human cancer cell lines, with IC₅₀ values starting from 3.0 μM. acs.orgrsc.org Research comparing the cytotoxic effects of the glycosylated forms of 3-alkylpyridine alkaloids with their non-glycosylated counterparts (aglycones) has shown that the sugar moiety is not an absolute requirement for activity. In fact, the β-D-glucosylated 3-alkylpyridine alkaloids, including this compound, were found to have cytotoxic activities that were comparable to their aglycones. mdpi.com This finding suggests that the glycosidic portion may primarily influence the pharmacokinetic properties of the molecule, such as solubility and cell uptake, rather than directly participating in the mechanism of cytotoxic action. nih.gov

In some classes of natural products, the removal of the sugar can drastically alter bioactivity. For instance, studies on certain triterpene glycosides have shown that the aglycones are significantly more cytotoxic than the full glycosylated molecules. semanticscholar.org However, for this compound and its relatives, the presence of the glucose unit does not lead to a significant loss or gain of potency, indicating a distinct role for the glycone in this specific chemical scaffold. mdpi.com While current research has focused on potency, the precise influence of glycosylation on the selectivity of this compound against different cancer cell lines or specific biological targets remains an area for further investigation.

Table 1: Cytotoxicity of Amphimedoside Analogs Against P388 Murine Leukemia Cells

Compound IC₅₀ (µM)
Amphimedoside A 90.0
Amphimedoside B 23.0
This compound 10.4
Amphimedoside D 0.9
Amphimedoside E 4.5

Data sourced from a comprehensive review on cytotoxic alkaloids from marine sponges. mdpi.com

Role of the Alkaloid Aglycone Moiety in Activity

The aglycone of this compound is a 3-alkylpyridine derivative, a class of alkaloids known for a wide range of biological activities, including cytotoxic, antimicrobial, and antiviral effects. researchgate.netmdpi.com The core structure of the aglycone is considered the primary pharmacophore responsible for the observed bioactivity. SAR studies on various natural and synthetic 3-alkylpyridine alkaloids (3-APAs) demonstrate that the structure of this moiety is critical. rsc.orgsci-hub.se

Key structural features of the aglycone that influence activity include:

The Pyridine (B92270) Ring: This nitrogen-containing heterocycle is a common feature in many biologically active compounds and is essential for the activity of 3-APAs. mdpi.comnih.gov

The Alkyl Side Chain: The length, saturation, and branching of the long alkyl chain attached to the pyridine ring significantly modulate the biological potency. rsc.org This chain contributes to the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The Linkage: In this compound, the aglycone is connected to the sugar via an unusual N-O glycosidic bond (an alkoxyamine). acs.org

The finding that the aglycones of amphimedosides exhibit cytotoxicity comparable to the glycosides underscores the central role of the alkaloid portion in the molecule's mechanism of action. mdpi.com Modifications to this part of the molecule are therefore a primary focus for developing more potent or selective analogs.

Systematic Chemical Modifications and Their Biological Implications

Systematic chemical modification is a cornerstone of medicinal chemistry used to optimize lead compounds. wikipedia.org For this compound, this involves the synthesis of analogs with targeted structural changes to probe the SAR. rsc.orgsci-hub.se While extensive modifications of this compound itself are not widely reported, SAR studies on the broader class of 3-alkylpyridine alkaloids provide significant insights.

One study on synthetic analogues of the 3-APA theonelladin C found that introducing a thiocyanate (B1210189) group resulted in compounds with potent activity against Plasmodium falciparum and selective toxicity towards a human colon cancer cell line. nih.gov This highlights that the introduction of specific functional groups can dramatically alter both the potency and the therapeutic window of the parent scaffold.

Further research into other synthetic 3-alkylpyridine analogs revealed that:

The nature of the substituent on the pyridine ring is crucial.

Modifications to the alkyl side chain can tune the cytotoxicity.

For example, a study involving the synthesis of a library of 3-APA analogs and their evaluation against P. falciparum showed that even small changes, such as the introduction of an oxygen atom or a fluorine atom into the alkyl side chain, could significantly impact the antimalarial activity and selectivity index. acs.org These findings suggest that similar modifications to the aglycone of this compound could yield analogs with improved and more specific anticancer properties.

Computational and Ligand-Based Approaches to SAR

In modern drug discovery, computational methods are used to predict how a molecule (ligand) will interact with a biological target, guiding the synthesis of more effective compounds. researchgate.netmdpi.com These ligand-based and structure-based approaches are valuable for elucidating the SAR of complex natural products like this compound.

A significant computational study investigated the potential of 14 natural products from Amphimedon sponges, including this compound, as inhibitors of two key SARS-CoV-2 viral enzymes: the 3C-like main protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). mdpi.comresearchgate.net Using molecular docking simulations, the study predicted the binding affinity and interaction patterns of these compounds with the enzymes.

The key findings for this compound were:

It was identified as one of the most promising compounds, demonstrating strong binding interactions with the active sites of both viral enzymes. mdpi.comresearchgate.net

It showed a particularly low (strong) binding energy with the 3CL main protease, suggesting a high affinity. mdpi.com

Molecular dynamics simulations confirmed that this compound formed a stable complex with both the 3CL protease and the RdRp. mdpi.comdntb.gov.ua

These computational results provide a structural hypothesis for the compound's antiviral potential and identify the specific amino acid residues and molecular features that are critical for binding. researchgate.net Such models are invaluable for designing future analogs with enhanced inhibitory activity. Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) modeling, can also be applied by correlating the physicochemical properties of a series of analogs with their biological activity to build predictive models. nih.govnih.gov

Table 2: Predicted Binding Energies of this compound with SARS-CoV-2 Enzymes

Compound Target Enzyme Binding Energy (kJ/mol)
This compound 3CL Main Protease -127.3
This compound RdRp -47.9
Nakinadine B (reference) 3CL Main Protease -69.8
Nakinadine B (reference) RdRp -45.1
Remdesivir (control) RdRp -44.8

Data from a molecular docking and dynamics simulation study. mdpi.com

Advanced Analytical Methodologies for Amphimedoside C Research

Quantitative Spectroscopic Methods (e.g., qNMR for purity and content)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity and content of organic molecules, including complex natural products like amphimedoside C, without the need for an identical reference standard for the analyte itself. resolvemass.caemerypharma.com The principle of qNMR is based on the direct proportionality between the area of a specific NMR signal and the number of nuclei contributing to that signal. emerypharma.comjeol.com This allows for the absolute quantification of a target compound by comparing the integral of one of its signals to the integral of a signal from a certified reference material of known concentration and purity that has been added to the sample. resolvemass.ca

For the purity assessment of this compound using ¹H qNMR, a carefully selected internal standard is weighed and mixed with a weighed amount of the this compound sample. jeol.com The selection of the internal standard is critical; it must be stable, have high purity, and possess signals in the ¹H NMR spectrum that are well-resolved from those of this compound and any impurities. jeol.com The purity of this compound can then be calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

P = Purity

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = mass

analyte = this compound

std = Internal Standard

The non-destructive nature of qNMR is a significant advantage, as the sample can be recovered for further biological testing or other analyses. resolvemass.ca This technique provides a high degree of accuracy and traceability, making it an invaluable tool for the certification of natural product standards. resolvemass.cabiomedpharmajournal.org

Table 1: General Parameters for Quantitative ¹H NMR (qNMR) Analysis

ParameterGuideline/ValuePurpose
InstrumentHigh-field NMR Spectrometer (e.g., 400 MHz or higher)Ensures high resolution and sensitivity for accurate integration.
SolventDeuterated solvent in which both analyte and standard are fully soluble (e.g., Methanol-d₄, DMSO-d₆)Provides the lock signal and minimizes solvent interference. emerypharma.com
Internal StandardHigh purity compound with non-overlapping signals (e.g., maleic acid, 1,4-BTMSB-d₄)Provides a reference for quantification. resolvemass.cajeol.com
Pulse ProgramSingle pulse with a 90° pulse widthEnsures uniform excitation of all relevant nuclei for accurate quantification. acs.org
Relaxation Delay (d1)≥ 5 times the longest T₁ relaxation time of both analyte and standardAllows for full relaxation of nuclei between scans, crucial for accurate signal integration.
Number of Scans (NS)Sufficient to achieve a high signal-to-noise ratio (e.g., 16, 32, or more)Improves precision by increasing the signal intensity relative to the baseline noise. acs.org
Data ProcessingManual phasing and baseline correction; integration of well-resolved, non-overlapping peaksCorrects spectral artifacts to ensure the accuracy of the integral values used in calculations. acs.org

Chromatographic Techniques for Purity Assessment and Isolation of Minor Components

Chromatography is the cornerstone of natural product isolation and purity assessment. advancechemjournal.com It separates components from a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique indispensable for the analysis and purification of marine natural products like this compound. openaccessjournals.comnih.gov For purity assessment, analytical HPLC is used to detect and quantify impurities in a sample. innovareacademics.in A highly pure sample of this compound would ideally show a single major peak in the chromatogram, with any other peaks representing impurities. The area of these impurity peaks relative to the main peak can be used to determine the percentage of purity. innovareacademics.in

In a preparative capacity, HPLC is used to isolate this compound from crude or partially purified extracts of the Amphimedon sponge. tjnpr.orgresearchgate.net The process involves injecting the extract onto a column, often a reversed-phase (e.g., C18) column, and eluting with a gradient of solvents, such as water and acetonitrile (B52724) or methanol. researchgate.net Fractions are collected as they elute from the column and are analyzed for the presence of the target compound.

Table 2: Example HPLC Parameters for Isolation of Compounds from Amphimedon sp.

ParameterCondition
ColumnReversed-Phase C18
Mobile Phase AWater (H₂O)
Mobile Phase BMethanol (MeCN)
GradientGradient from H₂O to 100% MeCN over 30 minutes researchgate.net
Flow Rate5 mL/min researchgate.net
DetectionUV-Vis Detector, Mass Spectrometer (MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. biomedpharmajournal.orgnrfhh.com The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). nrfhh.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column. nrfhh.com

Direct analysis of this compound by GC is generally not feasible due to its high molecular weight and low volatility, characteristic of glycosides. creative-proteomics.comtaylorfrancis.com To make such compounds amenable to GC analysis, a derivatization step is required. taylorfrancis.com This process involves chemically modifying the molecule to increase its volatility. For glycosides, this typically means converting the polar hydroxyl (-OH) groups of the sugar moiety into less polar, more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. taylorfrancis.com While GC-MS can provide valuable structural information, the need for derivatization makes it a less direct and potentially more complex method for this compound analysis compared to HPLC.

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures like marine sponge extracts.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a cornerstone of modern metabolomics and natural product discovery. researchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and mass accuracy of HRMS. creative-proteomics.com In the context of this compound research, LC-HRMS is instrumental in the process of dereplication. researchgate.net

Dereplication is the rapid identification of known compounds in a crude extract, which helps researchers prioritize novel compounds for isolation. researchgate.netrsc.org An extract from an Amphimedon sponge is first separated by LC. As each compound elutes, it is ionized and its exact mass-to-charge ratio (m/z) is measured by the high-resolution mass spectrometer. nih.gov The resulting data provides a list of molecular formulas for the compounds in the extract. This experimental data is then compared against comprehensive databases of natural products, such as MarinLit. researchgate.netrsc.org If the measured mass and molecular formula match a known compound like this compound, it is considered "dereplicated." This allows researchers to quickly map the chemical profile of an extract and focus efforts on isolating unidentified masses that could be new natural products. researchgate.netnih.gov

Emerging Technologies in Natural Product Analysis

The field of natural product analysis is continually evolving, with new technologies promising to accelerate the discovery and characterization of marine compounds like this compound. nih.gov Advances in mass spectrometry, including improved instrumentation and techniques like tandem MS (MS/MS), provide deeper structural insights from smaller amounts of material. mdpi.com

Furthermore, the integration of bioinformatics and computational tools with analytical data is revolutionizing the field. nih.gov Molecular networking, for example, uses MS/MS data to group structurally related molecules in a crude extract, visualizing them as a network. This can help identify entire families of related compounds and guide the targeted isolation of novel analogues of known scaffolds.

Other emerging techniques include microfluidics and single-cell Raman spectroscopy, which offer the potential to analyze the metabolic output of individual microbial cells. nih.gov Given that many marine natural products are produced by microbial symbionts, these technologies could one day allow for the direct identification and cultivation of the true producers of compounds like this compound, bypassing the need for large-scale harvesting of the host sponge.

Method Validation for Reproducibility and Accuracy in Research

The foundation of credible scientific research on any chemical entity, including the marine-derived tris-pyridine alkaloid this compound, lies in the ability to generate reliable, reproducible, and accurate data. Method validation is the documented process that establishes an analytical procedure is suitable for its intended purpose. gsconlinepress.com For this compound, this involves rigorously testing the performance of quantitative methods, such as High-Performance Liquid Chromatography (HPLC), to ensure that measurements of its concentration in various samples, from crude extracts to purified forms, are consistent and true. sysrevpharm.org The validation process examines several key parameters as stipulated by international guidelines, ensuring that the data generated can be confidently used to evaluate the compound's properties and potential applications. globalresearchonline.netresearchgate.net

The validation of an analytical method for a natural product like this compound ensures that any observed biological activity or chemical characteristic is based on a well-quantified amount of the substance, free from interferences. This process involves a series of experiments to assess specificity, linearity, accuracy, precision, and sensitivity. sysrevpharm.orgbiopharminternational.com While specific validation data for this compound is not extensively published, the principles can be illustrated by validated methods for other complex marine natural products, such as the potent antimitotic agent (+)-discodermolide, which was quantified using a validated RP-HPLC-UV methodology. researchgate.net

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from the source organism (e.g., the Amphimedon sponge). globalresearchonline.netbiopharminternational.com For an HPLC method, specificity would be demonstrated by showing that the peak for this compound is well-resolved from other peaks in a chromatogram of a crude sponge extract. This is often confirmed by comparing the retention time with that of a pure reference standard and by using techniques like peak purity analysis with a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of dilutions of a purified this compound reference standard. The results are typically evaluated by plotting the instrument response (e.g., peak area) against the concentration and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of a strong linear relationship. For similar natural product analyses, a correlation coefficient of greater than 0.999 is often achieved. researchgate.net

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 12,540
5.0 63,100
10.0 124,980
25.0 312,450
50.0 625,100
100.0 1,250,500
Linear Regression Result
Correlation Coefficient (R²) 0.9998

Accuracy

Accuracy refers to the closeness of the experimental value to the true or accepted value. processinstruments.cn It is typically assessed through recovery studies. A known quantity of pure this compound is "spiked" into a sample matrix (e.g., a blank sponge extract known not to contain the compound), which is then analyzed. The percentage of the spiked analyte that is detected by the method is calculated as the percent recovery. biopharminternational.com Successful validation requires the accuracy to be high across the method's concentration range. For example, validation of an HPLC method for the anthraquinone (B42736) lucidin (B1675361) showed recovery ranging from 83.0% to 93.3%. researchgate.net

Table 2: Example of Accuracy (Recovery) Data for this compound

Sample Matrix Amount Spiked (µg) Amount Recovered (µg) Recovery (%)
Blank Sponge Extract 2.5 2.41 96.4
Blank Sponge Extract 10.0 9.85 98.5
Blank Sponge Extract 25.0 25.4 101.6

| Average Recovery | | | 98.8 |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same operator using the same equipment over a short period.

Intermediate Precision (Inter-assay reproducibility): The precision obtained under conditions where the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment. processinstruments.cn

Acceptable precision is crucial for ensuring that results are consistent and reliable over time. For many validated methods, RSD values of less than 5% are considered acceptable. researchgate.net

Table 3: Illustrative Precision Data for this compound Quantification

Concentration (µg/mL) Repeatability (Intra-day RSD, n=6) Intermediate Precision (Inter-day RSD, n=3 days)
5.0 1.8% 2.5%
25.0 1.1% 1.9%

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. biopharminternational.com

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net

These values are critical for analyzing samples where this compound may be present in trace amounts. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response of blank samples.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net For an HPLC method, this could involve slightly altering the mobile phase composition (e.g., ±2% organic solvent), pH of the buffer (e.g., ±0.2 units), or column temperature (e.g., ±5 °C) to see if the results for this compound analysis remain consistent. globalresearchonline.net Demonstrating robustness ensures that the method can be transferred between different laboratories or instruments without compromising its performance.

Future Research Directions and Translational Prospects

Elucidation of Remaining Mechanistic Details in Biological Activity

A critical avenue for future research is the detailed elucidation of the molecular mechanisms underlying the biological activity of amphimedoside C. Initial screenings have indicated modest cytotoxicity against various human cancer cell lines, with IC50 values ranging from 3.0 μM to over 100 μM nih.gov. However, the precise intracellular targets and signaling pathways affected by this compound remain largely unknown. Future investigations should aim to identify the specific molecular targets through which it exerts its cytotoxic effects. Techniques such as affinity chromatography, proteomics, and thermal shift assays could be employed to identify binding proteins. Furthermore, transcriptomic and proteomic analyses of cancer cells treated with this compound could reveal alterations in gene and protein expression, providing insights into the pathways it modulates. Understanding these mechanistic details is fundamental for any further development of this compound as a potential therapeutic agent.

Design and Synthesis of Novel Analogs with Enhanced Potency or Selectivity

The modest potency of this compound invites the rational design and synthesis of novel analogs with improved biological activity. nih.govnih.gov A key strategy would involve computational, fragment-based drug design (FBDD) to identify modifications that could enhance binding affinity to its yet-to-be-identified molecular target(s) nih.govnih.gov. Structure-activity relationship (SAR) studies will be crucial in this endeavor. Synthetic efforts could focus on modifying the alkyl chain length, the stereochemistry of the sugar moiety, and the substitutions on the pyridine (B92270) ring to explore their impact on cytotoxicity and selectivity. The goal is to develop analogs that exhibit greater potency against cancer cells while minimizing off-target effects. The synthesis of such analogs would not only serve the immediate goal of improving therapeutic potential but also contribute to a deeper understanding of the pharmacophore of this class of compounds.

Exploration of Synergistic Effects with Other Bioactive Agents

Investigating the potential synergistic effects of this compound with other established anticancer agents is a promising translational prospect. Combination therapies often lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance. nih.govnih.govmdpi.com Studies could be designed to assess the in vitro and in vivo effects of combining this compound with conventional chemotherapeutic drugs or targeted therapies. For instance, its combination with agents that induce apoptosis or inhibit key signaling pathways in cancer could reveal synergistic interactions. nih.gov Such studies would involve determining the optimal ratios and concentrations for achieving synergy and elucidating the molecular basis for any observed synergistic effects. nih.gov The discovery of positive synergistic interactions could significantly accelerate the clinical translation of this compound-based therapies.

Advanced Biosynthetic Pathway Elucidation and Engineering

Understanding the biosynthetic pathway of this compound is essential for ensuring a sustainable supply for research and development and for enabling metabolic engineering approaches. As a pyridine alkaloid, its biosynthesis likely involves precursors from the pyridine nucleotide cycle. nih.govresearchgate.net The initial steps may involve the formation of a pyridine ring from precursors like aspartate and dihydroxyacetone phosphate (B84403), followed by the attachment of the alkyl side chain and glycosylation. nih.govresearchgate.net Advanced techniques such as genome mining of the source organism (Amphimedon sp.) and its associated microbial symbionts, along with isotopic labeling studies, can be employed to identify the genes and enzymes involved in the pathway. nih.govmdpi.comresearchgate.net Once the biosynthetic gene cluster is identified, metabolic engineering of a heterologous host (e.g., E. coli or yeast) could be pursued to produce this compound or its analogs in larger quantities. nih.gov

Ecological Role and Chemical Ecology of this compound in its Natural Environment

Investigating the ecological role of this compound within its natural marine environment can provide valuable insights into its biological function. Marine organisms produce a vast array of secondary metabolites for purposes such as defense against predators, competition with other organisms, and communication. nih.govresearchgate.netsi.edu It is plausible that this compound serves as a chemical defense mechanism for the Amphimedon sponge, deterring predation or preventing biofouling. si.edu Field and laboratory-based ecological assays could be conducted to test these hypotheses. Understanding the natural function of this compound can inform the search for its molecular targets in human cells, as ecological roles are often mediated by specific protein interactions. nih.gov This knowledge can also guide the discovery of new bioactive compounds from marine sources by focusing on ecologically relevant molecules. nih.gov

Application of Advanced Computational and AI Tools in Drug Discovery Efforts

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial isolation and purification of amphimedoside C from marine sponges?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning. Chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC are critical for purification. Key considerations include maintaining低温 conditions to preserve labile functional groups and using TLC/HPLC-MS to monitor fractions . Challenges like low yield require scaling up biomass and optimizing solvent polarity gradients. Collaborate with marine biologists for sustainable sourcing .

Q. Which spectroscopic and computational techniques are essential for elucidating the structure of this compound?

  • Methodological Answer : A multi-technique approach is mandatory:

  • 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to establish connectivity and assign protons/carbons.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemistry.
  • Computational methods (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities.
    • Ensure sample purity (>95% by HPLC-UV) and cross-validate data with literature on related compounds .

Advanced Research Questions

Q. How can researchers design in vitro experiments to investigate this compound’s mechanism of action against cancer cells?

  • Methodological Answer :

  • Hypothesis-driven design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives, e.g., "Does this compound induce apoptosis via mitochondrial pathways?" .
  • Assay selection : Combine viability assays (MTT/XTT) with flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (caspase-3, Bcl-2).
  • Controls : Include positive controls (e.g., staurosporine) and vehicle controls (DMSO).
  • Dose-response analysis : Use non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Validate findings with siRNA knockdown of target proteins .

Q. What strategies are effective in resolving contradictory bioactivity data across studies of this compound?

  • Methodological Answer :

  • Variable standardization : Document and control assay conditions (cell line passage number, serum concentration, incubation time).
  • Meta-analysis : Systematically compare datasets using PRISMA guidelines, focusing on heterogeneity factors (e.g., extraction protocols, solvent residues).
  • Statistical validation : Apply multivariate analysis (PCA) to identify confounding variables. Replicate experiments in orthogonal assays (e.g., zebrafish models vs. cell lines) .
  • Collaborative verification : Share samples with independent labs to confirm activity .

Methodological Frameworks for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in this compound studies?

  • Methodological Answer :

  • Model fitting : Use sigmoidal dose-response curves (variable slope) in software like R or GraphPad. Report R² values and confidence intervals.
  • Outlier handling : Apply Grubbs’ test or robust regression methods.
  • Uncertainty quantification : Propagate errors from triplicate measurements using Monte Carlo simulations.
  • Visualization : Include scatter plots with error bars and fitted curves, adhering to journal guidelines (e.g., Med. Chem. Commun. discourages excessive compound numbering in figures) .

Tables for Methodological Reference

Research Stage Key Techniques Evidence-Based Considerations
Isolation Bioassay-guided fractionation, HPLCOptimize solvent gradients; monitor via LC-MS
Structural Analysis 2D NMR, HRMS, X-ray crystallographyCross-validate with computational models
Bioactivity Testing MTT, flow cytometry, Western blotStandardize cell lines and controls
Data Analysis PCA, dose-response modelingAddress heterogeneity via meta-analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.